molecular formula C10H14N2O6 B14238857 5-Methylene-6-hydroxy-5,6-dihydro-2'-deoxyuridine CAS No. 491577-45-8

5-Methylene-6-hydroxy-5,6-dihydro-2'-deoxyuridine

Cat. No.: B14238857
CAS No.: 491577-45-8
M. Wt: 258.23 g/mol
InChI Key: OQJIQBRZHWXKRH-VAMDACQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine is a modified nucleoside derived from deoxyuridine. It is known for its role in DNA damage and repair mechanisms, particularly in the context of oxidative stress and radiation exposure. This compound is of significant interest in the fields of biochemistry and molecular biology due to its involvement in mutagenesis and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine typically involves the oxidation of deoxyuridine. One common method is the oxidation of deoxyuridine with potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.

    Reduction: Reduction reactions can convert it back to its parent nucleoside, deoxyuridine.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Aqueous solutions, organic solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of deoxyuridine, which are of interest in studies of DNA damage and repair mechanisms .

Scientific Research Applications

5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylene-6-hydroxy-5,6-dihydro-2’-deoxyuridine is unique due to its specific formation pathway and its ability to induce C→T transition mutations in DNA. This makes it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .

Properties

CAS No.

491577-45-8

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h5-7,9,13-14,16H,1-3H2,(H,11,15,17)/t5-,6+,7+,9?/m0/s1

InChI Key

OQJIQBRZHWXKRH-VAMDACQBSA-N

Isomeric SMILES

C=C1C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C=C1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.